
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C32H36N4O3S and its molecular weight is 556.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Research efforts have been dedicated to developing novel synthetic routes for quinazoline derivatives, which are pivotal in the construction of complex molecular frameworks with potential biological activities. For instance, a study described the synthesis of quinazoline derivatives through reactions involving aldehydes and 2-aminobenzylamine, leading to the formation of tetrahydroquinazolines, which were further aromatized to yield quinazolines under specific conditions (J. V. Eynde et al., 1993).
Biological Activities and Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. A notable investigation synthesized a series of semicarbazide derivatives incorporating quinazoline and evaluated their in vitro antibacterial and antifungal properties. This study highlighted the potential of these compounds as antimicrobials against various human pathogenic microorganisms, indicating their significance in addressing antibiotic resistance (G. Saravanan et al., 2015).
Another research area focuses on the anti-inflammatory properties of quinazoline derivatives. A study synthesized a series of compounds and evaluated their anti-inflammatory activity, comparing them to phenylbutazone. This research identified specific compounds with potent anti-inflammatory effects, showcasing the therapeutic potential of quinazoline derivatives in treating inflammation-related conditions (S. K. Bhati, 2013).
Potential Therapeutic Applications
The search for novel cancer therapies has led to the exploration of quinazoline derivatives as anticancer agents. A study on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives evaluated their potential as alpha 1-adrenoceptor antagonists and their antihypertensive activity, providing insights into their mechanism of action and highlighting their potential in cancer treatment strategies (J. Bordner et al., 1988).
The exploration of histone deacetylase inhibitors has identified quinazoline derivatives as potential candidates for cancer treatment. A study synthesized novel selective inhibitors using quinazoline as the cap, demonstrating potent in vitro antiproliferative effects against a panel of cancer cell lines and suggesting the significant therapeutic potential of these compounds in oncology (Zhuang Yang et al., 2016).
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAODKAFCSVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

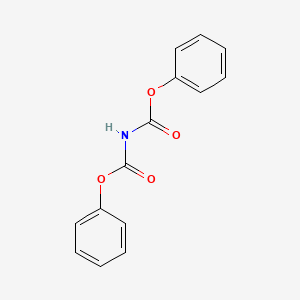


![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)

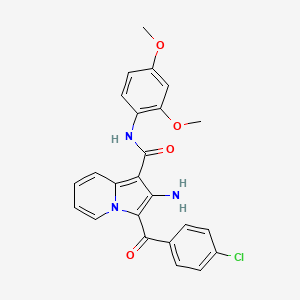
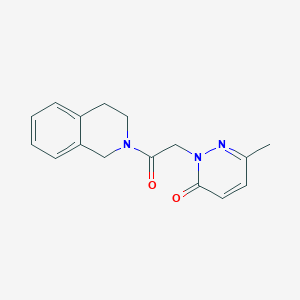
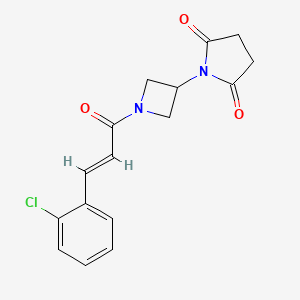
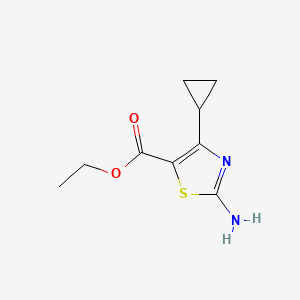

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)